Tetraphenylphosphonium phenolate

Übersicht

Beschreibung

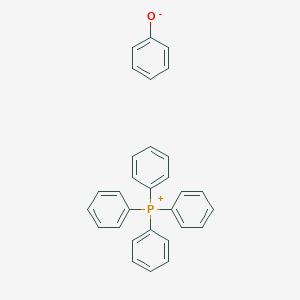

Tetraphenylphosphonium phenolate (TPP-OPh) is a quaternary phosphonium salt with the molecular formula C₃₀H₂₅OP and a molecular weight of 432.49 g/mol . It is structurally characterized by a central phosphorus atom bonded to four phenyl groups and a phenolate anion. TPP-OPh is commercially available with a purity of 60–72% (HPLC), containing residual phenol (28–40%) and minimal moisture (<0.5%) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraphenylphosphonium phenolate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium phenolate in an organic solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, this compound is often produced as a liquid formulation. This involves dissolving tetraphenylphosphonium chloride and phenol in a suitable solvent at elevated temperatures, typically around 60°C. The resulting solution is then cooled to room temperature to obtain the liquid formulation .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraphenylphosphonium phenolate undergoes various chemical reactions, including:

Nucleophilic substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.

Oxidation and reduction: The compound can participate in redox reactions, where the phenolate ion is oxidized or reduced depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogenated compounds, epoxides, and various electrophiles. Reactions are typically carried out in organic solvents such as methanol, ethanol, or dichloromethane, under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenolate ion can replace a leaving group in an electrophilic compound, forming a new carbon-oxygen bond .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Organic Synthesis

Tetraphenylphosphonium phenolate is widely used as a reagent in organic synthesis. It plays a vital role in the synthesis of pharmaceuticals and agrochemicals due to its ability to facilitate complex chemical reactions efficiently .

Catalysis

The compound serves as an effective catalyst in transesterification reactions, especially for producing aromatic polycarbonates. Its liquid formulation allows for easier handling and application in industrial processes . The typical usage involves concentrations ranging from to mol per mol of diphenol .

Material Science

In material science, this compound is utilized in developing thermosetting resins and advanced materials. Its excellent thermal and chemical stability makes it suitable for applications requiring durable materials .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing pharmaceuticals and agrochemicals | Facilitates complex reactions |

| Catalysis | Acts as a catalyst in transesterification for polycarbonate production | Liquid formulation eases handling |

| Material Science | Employed in creating thermosetting resins | High thermal and chemical stability |

Case Studies

Case Study 1: Transesterification Catalyst

A study demonstrated that this compound significantly enhances the efficiency of transesterification reactions in producing polycarbonates. The liquid formulation allows for precise control over reaction conditions, leading to high-quality products with minimal impurities .

Case Study 2: Epoxy Resin Curing Agent

Research highlighted its role as a latent hardening accelerator for phenol-epoxy resins. The compound's stability at room temperature allows for long-term storage of raw materials without premature curing, which is critical for industrial applications .

Wirkmechanismus

The mechanism of action of tetraphenylphosphonium phenolate involves the nucleophilic attack of the phenolate ion on electrophilic centers in other molecules. This process is facilitated by the presence of the tetraphenylphosphonium cation, which stabilizes the phenolate ion and enhances its reactivity. The phenolate ion can also participate in redox reactions, where it is either oxidized or reduced depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Tetraphenylphosphonium Salts

TPP-OPh belongs to a broader class of tetraphenylphosphonium (TPP) salts. Key comparisons include:

| Compound | Molecular Formula | Key Applications | Thermal Stability | Catalytic Efficiency (Relative to TPP-OPh) |

|---|---|---|---|---|

| TPP-OPh | C₃₀H₂₅OP | Polycarbonate synthesis, epoxy curing | High | 1.0 (reference) |

| TPP chloride (TPPCl) | C₂₄H₂₀ClP | Phase-transfer catalyst, organic synthesis | Moderate | 0.7–0.8 |

| TPP bromide (TPPBr) | C₂₄H₂₀BrP | Antimicrobial resistance studies | Moderate | N/A |

| TPP tetraphenylborate | (C₆H₅)₄B⁻·(C₆H₅)₄P⁺ | Electrolyte in batteries | High | 0.5–0.6 |

Key Findings :

- Catalytic Activity: TPP-OPh outperforms TPPCl and TPP tetraphenylborate in polycarbonate polymerization due to its phenolate anion, which enhances nucleophilicity .

- Thermal Stability : TPP-OPh and TPP tetraphenylborate exhibit superior stability (>300°C) compared to TPPCl (decomposes at ~250°C) .

- Biological Activity: TPPBr is noted for its role in bacterial multidrug resistance, unlike TPP-OPh, which lacks significant antimicrobial properties .

Phenolate-Based Compounds

TPP-OPh is compared to other phenolates with distinct counterions:

| Compound | Counterion | Redox Activity | Solubility in Acetonitrile | Applications |

|---|---|---|---|---|

| TPP-OPh | Tetraphenylphosphonium | Low | High | Catalysis, polymer synthesis |

| Tetraalkylammonium phenolate | Tetraalkylammonium | Moderate | Moderate | Organic synthesis, redox studies |

| Sodium phenolate | Na⁺ | High | Low | Pharmaceuticals, agrochemicals |

Key Findings :

- Redox Properties: TPP-OPh shows lower redox activity compared to sodium phenolate due to weak hydrogen bonding between the phenolate anion and the bulky TPP⁺ cation .

- Solubility: TPP-OPh’s organic solubility surpasses sodium phenolate, making it ideal for non-polar reaction systems .

Substituted Phenolate Conjugates

Modifications to the phenolate moiety significantly alter reactivity:

| Compound | Substituent Position | Bioactivity (Anti-HIV IC₅₀) | Catalytic Efficiency |

|---|---|---|---|

| TPP-OPh | Unsubstituted | N/A | High |

| Oleic acid-m-phenolate (62) | Meta | 76.5% inhibition | N/A |

| Oleic acid-p-phenolate (59) | Para | No activity | N/A |

Key Findings :

- Substituent Effects: Meta-substituted phenolates (e.g., compound 62) exhibit higher bioactivity than para-substituted analogs, emphasizing the role of steric and electronic factors .

- Catalytic Relevance: While TPP-OPh itself is unsubstituted, its catalytic performance is unaffected by steric hindrance due to the flexibility of the phenolate anion .

Biologische Aktivität

Tetraphenylphosphonium phenolate (TPP-OPh) is a compound that has garnered attention for its unique chemical properties and biological activities. This article explores its mechanisms of action, cellular effects, and potential applications in various fields, including organic synthesis and medicinal chemistry.

Chemical Structure and Formation

TPP-OPh is generated through the reaction of tetraphenylphosphonium-tetraphenylborate (TPP-K) with phenol. The process involves the cleavage of the P-B bond in TPP-K, leading to the formation of tetraphenylborate, which subsequently reacts with phenol to yield TPP-OPh. This compound acts as a nucleophile, participating in various chemical reactions, particularly the phenol–epoxide ring-opening reaction .

Nucleophilic Activity

The phenoxide ion within TPP-OPh can attack electrophilic centers in other molecules, facilitating nucleophilic substitution reactions. This property is crucial for its role in catalyzing the ring-opening of epoxides, where it promotes the formation of new carbon-oxygen bonds. The mechanism involves simultaneous proton transfer from the phenolic OH group to the oxygen atom of the epoxide, resulting in a stable product that can regenerate TPP-OPh for further catalytic cycles .

Cellular Impact

Research indicates that TPP-OPh exhibits protective effects on cellular structures. For instance, it has been shown to prevent nuclear destruction in epidermal cells of pea leaves, suggesting a role in cellular integrity and stress response. The compound's ability to stabilize cellular components may be linked to its nucleophilic properties, allowing it to interact favorably with reactive species within biological systems.

Antiproliferative Activity

Recent studies have highlighted the potential of TPP derivatives in cancer treatment. For example, conjugates of triphenylphosphonium with allylpolyalkoxybenzenes demonstrated significant antiproliferative effects against various human cancer cell lines, including colon cancer and melanoma. These compounds were effective at low micromolar concentrations and induced mitochondrial dysfunction leading to apoptosis . The incorporation of TPP cations into these structures enhances their selective accumulation in mitochondria, increasing their cytotoxicity towards cancer cells while sparing non-malignant cells .

Organic Synthesis

TPP-OPh serves as a versatile reagent in organic synthesis. It is particularly valuable for producing pharmaceuticals and agrochemicals through nucleophilic substitution reactions. Its stability and reactivity make it an essential component in various synthetic pathways .

Catalysis

The compound is also employed as a catalyst in transesterification reactions and the production of polycarbonates. Its ability to facilitate reactions under mild conditions makes it attractive for industrial applications .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tetraphenylphosphonium phenolate to ensure high active assay (60–72%) and minimal phenol residue (28–40%)?

- Category : Synthesis & Characterization

- Methodological Answer : Synthesis typically involves anion exchange between tetraphenylphosphonium bromide and sodium phenolate under anhydrous conditions. Purification steps include recrystallization from polar aprotic solvents (e.g., acetonitrile) followed by vacuum drying. Active assay and phenol content are quantified via HPLC with UV detection at 270 nm, using calibration curves for phenolate and phenol standards . Purity should also be confirmed by elemental analysis (C, H, O, P) and FT-IR to verify the absence of residual solvents or unreacted precursors .

Q. How should this compound be handled and stored to mitigate risks associated with its phenol content?

- Category : Safety & Handling

- Methodological Answer : Due to the volatile phenol component (~40%), handling requires fume hoods, nitrile gloves, and PPE to prevent inhalation or dermal exposure. Storage should be in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability tests using thermogravimetric analysis (TGA) and periodic HPLC monitoring are recommended to detect phenol evaporation or hydrolysis .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?

- Category : Analytical Chemistry

- Methodological Answer :

- FT-IR : Confirm the presence of P–O and aromatic C–H stretches (e.g., 1590 cm⁻¹ for phenolate).

- ¹H/³¹P NMR : Identify chemical shifts for the tetraphenylphosphonium cation (δ 7.5–7.8 ppm for aromatic protons; δ 24 ppm for phosphorus) and phenolate anion (δ 6.6–7.0 ppm).

- HPLC-UV : Quantify phenol impurities using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

Advanced Research Questions

Q. How can computational models (e.g., SMD solvation, EOM-IP-CCSD) predict the redox behavior of this compound in different solvents?

- Category : Computational Chemistry

- Methodological Answer : The SMD solvation model (Gaussian 09/16) calculates solvation free energies by integrating bulk electrostatic contributions (Poisson equation) and surface-tension terms for solvent-accessible surfaces. For redox potentials, combine EOM-IP-CCSD with effective fragment potential (EFP) to simulate vertical ionization energies (VIEs) in bulk water. Benchmark against experimental microjet photoemission data to validate solvent-induced shifts (e.g., +5.72 eV for phenolate in water) .

Q. What experimental and theoretical approaches resolve discrepancies in phenolate’s ionization energies between computational predictions and photoemission data?

- Category : Data Contradiction Analysis

- Methodological Answer : Discrepancies (e.g., 0.6–0.8 eV offsets in VIEs) arise from perturbative polarization treatment in EFP for charged species. Mitigate errors by:

- Enhanced Sampling : Use ab initio molecular dynamics (AIMD) instead of classical MD for equilibrium configurations.

- Counterion Effects : Include explicit sodium ions in simulations to assess ion pairing’s impact on VIEs (<0.15 eV shifts).

- Hybrid Models : Combine EOM-IP-CCSD with polarizable continuum models (PCM) for bulk polarization .

Q. How does this compound act as a counterion in palladium pincer complexes, and how does its donor strength compare to NHC or phenolate ligands?

- Category : Organometallic Catalysis

- Methodological Answer : In Pd(II) pincer complexes, the phosphonium ylide moiety exhibits stronger σ-donor character than NHC or phenolate ligands, as evidenced by IR stretching frequencies (e.g., νCO shifts in [Pd(ylide)(CO)]⁺). Synthesize complexes via acid-mediated cleavage of ortho-metallated precursors and evaluate catalytic performance in allylation reactions. Compare turnover frequencies (TOFs) and activation energies to quantify ligand effects .

Q. What protocols ensure rigorous thermodynamic analysis of this compound’s redox potentials in aqueous vs. non-aqueous media?

- Category : Electrochemistry

- Methodological Answer : Use cyclic voltammetry (CV) with a Ag/AgCl reference electrode in deaerated solvents (e.g., water, acetonitrile). Apply the linear response approximation (LRA) to compute free energy changes (ΔG) from ensemble-averaged VIEs and electron affinities (VEAs). Validate against experimental oxidation potentials (e.g., 0.89 V for phenolate in water) .

Q. How can basis set selection (e.g., cc-pVTZ vs. 6-31G) impact the accuracy of DFT calculations for this compound’s electronic structure?

- Category : Quantum Chemistry

- Methodological Answer : Correlation-consistent basis sets (e.g., cc-pVTZ) capture >99% of Hartree-Fock + correlation energy but require higher computational cost. For geometry optimization, use 6-31G(d,p) with M05-2X functional. Compare HOMO-LUMO gaps and Mulliken charges across basis sets to identify convergence thresholds .

Q. Methodological Guidelines

- Contradiction Management : When computational and experimental data conflict (e.g., redox potentials), prioritize hybrid QM/MM models over pure DFT or empirical methods .

- Safety Compliance : Adhere to ISO 9001 protocols for phenol-containing compounds, including waste neutralization with NaOH before disposal .

Eigenschaften

IUPAC Name |

tetraphenylphosphanium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935030 | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15464-47-8 | |

| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.